(2S,3R)-2-methylazetidin-3-ol
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Overview
Description
(2S,3R)-2-Methylazetidin-3-ol is a chiral azetidine derivative, characterized by its four-membered ring structure with a hydroxyl group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-methylazetidin-3-ol typically involves the enantioselective reduction of azetidinone precursors. One common method includes the reduction of (2S,3R)-2-methylazetidin-3-one using chiral catalysts to achieve high enantioselectivity. The reaction conditions often involve the use of hydrogen gas in the presence of a palladium catalyst under mild temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of immobilized chiral catalysts in these reactors can improve the yield and purity of the product while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: (2S,3R)-2-Methylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, mild temperatures.
Reduction: LiAlH4, anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidines.
Scientific Research Applications
(2S,3R)-2-Methylazetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of beta-lactam antibiotics.
Mechanism of Action
The mechanism of action of (2S,3R)-2-methylazetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the azetidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with a similar structure but different functional groups.
(2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate: Shares the azetidine ring but has different substituents.
Uniqueness: (2S,3R)-2-Methylazetidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of chiral molecules and as a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
(2S,3R)-2-methylazetidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFJASJJDSEUFV-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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